2-propan-2-yl-3H-benzimidazol-5-amine
Overview
Description
2-propan-2-yl-3H-benzimidazol-5-amine is a useful research compound. Its molecular formula is C10H13N3 and its molecular weight is 175.23 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Material Applications
- Research on Zinc Complexes derived from 2-(Aminomethyl)Benzimidazole showcased the synthesis of complexes with potential applications in material science due to their unique chelate structures and geometries. These complexes exhibit interesting properties like hydrogen bonding and helicoidal geometry, which could have implications for designing new materials with specific mechanical or chemical properties (Patricio-Rangel et al., 2019).
Organic Chemistry and Synthesis Techniques
- A novel isocyanide-based three-component synthesis method for benzimidazo[1,2-a][1,4]diazepinones was developed, highlighting the versatility of benzimidazole derivatives in synthesizing complex organic compounds with potential applications in drug development and organic chemistry (Ghandi et al., 2011).
Pharmacological Research and Drug Design
- Bis-Benzimidazole derivatives have been synthesized and shown to have anticancer properties. This research suggests the potential of benzimidazole derivatives in the development of new anticancer agents, demonstrating the role of structural modification in enhancing biological activity (Rashid, 2020).
Material Science and Engineering
- Studies on Polyimide-Metal Complexes have shown that incorporating 2-(2′-pyridyl)benzimidazole derivatives into polyimides enhances their dielectric, thermal, and mechanical properties. Such materials are promising for applications requiring high-performance polymers, such as in the electronics industry for high-temperature capacitors (Qian et al., 2020).
Organic Light-Emitting Diodes (OLEDs)
- Solution-Processible Bipolar Molecules combining triphenylamine and benzimidazole moieties have been developed for use in OLEDs. Their high thermal stability and excellent solubility enable the fabrication of efficient single-layer phosphorescent OLEDs through solution processing, marking a significant advancement in the field of optoelectronic devices (Ge et al., 2008).
Mechanism of Action
Target of Action
Imidazole derivatives are known to show a broad range of biological activities and are key components to functional molecules used in various applications .
Mode of Action
Imidazole derivatives are known to interact with various targets, leading to a wide range of effects .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which can impact their bioavailability .
Result of Action
Imidazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Action Environment
The solubility of imidazole derivatives in water and other polar solvents suggests that they may be influenced by the polarity of their environment .
Properties
IUPAC Name |
2-propan-2-yl-3H-benzimidazol-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3/c1-6(2)10-12-8-4-3-7(11)5-9(8)13-10/h3-6H,11H2,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSAYYKPWXOVGEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=C(N1)C=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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